molecular formula C12H9F5O4 B1677359 2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one CAS No. 381710-03-8

2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B1677359
CAS No.: 381710-03-8
M. Wt: 312.19 g/mol
InChI Key: NQJASZMLBMBHRG-UHFFFAOYSA-N
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Description

Structure and Key Features:
This compound (IUPAC name: (2R)-2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-1-benzopyran-4-one) is a fluorinated chromen-4-one derivative. Its structure includes:

  • A dihydrochromenone core (partially saturated chromen ring) with a ketone at position 2.
  • Hydroxyl (-OH) and pentafluoroethyl (-C2F5) groups at position 2.
  • Methoxy (-OCH3) at position 5.

The pentafluoroethyl group introduces strong electron-withdrawing effects and lipophilicity, impacting solubility and bioavailability .

Such compounds are explored for pharmaceutical applications due to their metabolic stability and target-binding affinity .

Properties

CAS No.

381710-03-8

Molecular Formula

C12H9F5O4

Molecular Weight

312.19 g/mol

IUPAC Name

2-hydroxy-7-methoxy-2-(1,1,2,2,2-pentafluoroethyl)-3H-chromen-4-one

InChI

InChI=1S/C12H9F5O4/c1-20-6-2-3-7-8(18)5-10(19,21-9(7)4-6)11(13,14)12(15,16)17/h2-4,19H,5H2,1H3

InChI Key

NQJASZMLBMBHRG-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)CC(O2)(C(C(F)(F)F)(F)F)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MMV-007839;  MMV 007839;  MMV007839

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MMV007839 involves multiple steps, including the formation of a fluoroalkyl vinylogous acid. The compound can exist in two tautomeric forms: a cyclic hemiketal-like structure and a linear vinylogous acid conformation . The preparation involves careful control of reaction conditions to ensure the desired tautomeric form is obtained.

Industrial Production Methods: Industrial production of MMV007839 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-throughput screening methods to identify the most efficient synthetic routes and reaction conditions .

Chemical Reactions Analysis

Types of Reactions: MMV007839 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluoroalkyl derivatives, while reduction can produce various tautomeric forms .

Scientific Research Applications

MMV007839 has several scientific research applications:

Mechanism of Action

MMV007839 exerts its effects by inhibiting the Plasmodium falciparum lactate transporter. This transporter is essential for the parasite’s energy metabolism, as it facilitates the efflux of lactate produced during glycolysis. By blocking this transporter, MMV007839 disrupts the parasite’s metabolic processes, leading to its death .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural Comparisons

The table below highlights structural and functional differences between the target compound and key analogs:

Compound Name Structural Features Biological Activity Key Differences
Target Compound 2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one Antioxidant/anti-inflammatory (inferred) Unique pentafluoroethyl group; dihydro core enhances flexibility
7-Hydroxyflavone 7-OH, fully aromatic chromen-4-one Antioxidant Lacks fluorination and dihydro saturation; lower metabolic stability
3-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-chromen-4-one Multiple methoxy groups, fully aromatic Antioxidant, anti-inflammatory Methoxy-rich but no fluorination; fully aromatic core limits solubility
2-Hydroxy-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one Tetrafluoroethyl (-C2F4H) group, dihydro core High thermal stability, chemical resistance Fewer fluorine atoms; reduced lipophilicity compared to pentafluoroethyl
7-[(2-chloro-6-fluorobenzyl)oxy]-3-(2-methoxyphenoxy)-4H-chromen-4-one Halogenated benzyloxy and methoxyphenoxy groups Not specified; likely antimicrobial/anti-inflammatory Bulkier substituents; fully aromatic core
5-Hydroxyflavone Minimal substitution (5-OH) Antioxidant Simplest analog; lacks complex substituents

Key Trends and Insights

Fluorination Effects: The pentafluoroethyl group in the target compound significantly enhances lipophilicity and electron-withdrawing properties compared to non-fluorinated analogs. This may improve blood-brain barrier penetration and target-binding affinity but reduce aqueous solubility . Compounds with trifluoromethyl (-CF3) or tetrafluoroethyl groups (e.g., ) show enhanced biological activity due to fluorine’s electronegativity and metabolic stability .

Dihydro vs.

Substituent Positioning :

  • Methoxy groups at position 7 (as in the target) are associated with antioxidant activity, while hydroxyl groups at position 7 (e.g., 7-hydroxyflavone) enhance radical-scavenging capacity .

Biological Activity

The compound 2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one (also known as R7M) is a synthetic derivative of chromenone that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

Basic Information

  • Molecular Formula : C12_{12}H9_9F5_5O4_4
  • Molecular Weight : 312.19 g/mol
  • InChIKey : NQJASZMLBMBHRG-UHFFFAOYSA-N
  • Exact Mass : 312.0421 g/mol

Structural Characteristics

The compound features a chromenone backbone with a hydroxy and methoxy group at the 2 and 7 positions, respectively, along with a pentafluoroethyl substituent. This unique structure contributes to its biological activity.

Antioxidant Activity

Research has demonstrated that compounds structurally related to chromenones exhibit significant antioxidant properties. The presence of hydroxyl groups in the structure enhances radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.

Antimicrobial Properties

Preliminary studies indicate that this compound may possess antimicrobial activity. Compounds with similar structures have shown moderate to good antimicrobial effects against various pathogens, suggesting potential applications in treating infections.

Enzyme Inhibition

The compound's structural features suggest it may inhibit key enzymes involved in metabolic processes. For instance, studies on related compounds have indicated potential inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Such inhibition could be beneficial in cosmetic applications for skin lightening or in treating hyperpigmentation disorders.

Cytotoxicity Studies

Cytotoxicity assays are essential for assessing the safety profile of new compounds. Initial findings suggest that this compound exhibits selective cytotoxicity against certain cancer cell lines, indicating its potential as an anticancer agent. Further research is needed to elucidate the mechanisms of action and specificity.

Case Studies and Experimental Data

StudyFindings
Yarkov et al. (2016)Identified structural characteristics and preliminary biological activities including antioxidant properties.
Pendergrass (2020)Investigated enzyme inhibition capabilities; showed potential inhibition of tyrosinase similar to known inhibitors like kojic acid.
RSC Publishing (2020)Highlighted the versatility of chromenone derivatives in biological interactions, suggesting further exploration into their therapeutic applications.

Mechanistic Insights

Mechanistic studies are vital for understanding how this compound interacts at the molecular level with biological targets:

  • Radical Scavenging : The hydroxyl group is believed to donate hydrogen atoms to free radicals, stabilizing them.
  • Enzyme Interaction : The compound may bind to active sites of enzymes like tyrosinase, preventing substrate access and subsequent catalysis.
  • Cellular Uptake : The lipophilic nature due to the pentafluoroethyl group may facilitate cellular membrane penetration, enhancing bioavailability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one
Reactant of Route 2
2-hydroxy-7-methoxy-2-(pentafluoroethyl)-2,3-dihydro-4H-chromen-4-one

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